molecular formula C5H8ClN3O2S B2897010 methyl5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylatehydrochloride CAS No. 2470439-32-6

methyl5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylatehydrochloride

Cat. No.: B2897010
CAS No.: 2470439-32-6
M. Wt: 209.65
InChI Key: UXSLXOAPNYWYKI-UHFFFAOYSA-N
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Description

Methyl5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylatehydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with carbon disulfide, followed by the addition of an alkylating agent to introduce the methyl group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Methyl5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which methyl5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylatehydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The thiadiazole ring is known to be a versatile pharmacophore, capable of binding to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylatehydrochloride is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c1-10-5(9)4-8-7-3(2-6)11-4;/h2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSLXOAPNYWYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470439-32-6
Record name methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride
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